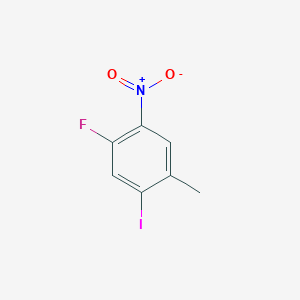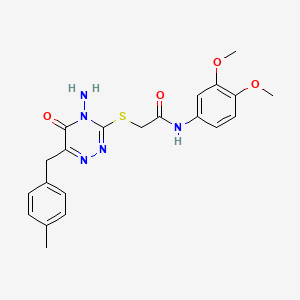
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5FINO2 It is a derivative of benzene, characterized by the presence of fluorine, iodine, methyl, and nitro groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and methylation reactions. These processes are optimized for large-scale production, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used under acidic conditions.
Major Products
Substitution: Products include derivatives where the iodine atom is replaced by other functional groups.
Reduction: The major product is 1-Fluoro-5-iodo-4-methyl-2-aminobenzene.
Oxidation: The major product is 1-Fluoro-5-iodo-4-carboxy-2-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Fluoro-4-iodo-5-methyl-2-nitrobenzene
- 1-Bromo-4-iodo-5-methyl-2-nitrobenzene
- 1-Fluoro-4-iodo-5-methoxy-2-nitrobenzene
- 4-Fluoro-2-Methyl-5-nitroanisole
- 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene
Uniqueness
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both fluorine and iodine atoms allows for unique reactivity patterns and interactions, making it valuable for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
1-fluoro-5-iodo-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLIEZRHWQYVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2671068.png)
![N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide](/img/structure/B2671069.png)
![2,6-difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2671070.png)

![Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B2671075.png)


![(2Z)-2-(benzenesulfonamidoimino)-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2671078.png)




![N-(4-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2671088.png)
![N-(4-bromophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B2671091.png)
